

Structural Characterization of Methyl 5-chlorothiazole-4-carboxylate

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Compound of Interest

Compound Name: Methyl 5-chlorothiazole-4-carboxylate

CAS No.: 1784463-68-8

Cat. No.: B2696470

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Technical Guide & Validation Protocol

Part 1: Executive Summary & Structural Logic

Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) is a critical heterocyclic building block, distinct from its isomers (e.g., the 2-chloro analog) due to the specific reactivity of the C2 position. This guide provides a definitive structural characterization protocol. Unlike generic datasheets, this document focuses on differential diagnosis—how to chemically and spectroscopically distinguish this molecule from its likely synthetic impurities and regioisomers.

The Molecule at a Glance

Feature	Specification
IUPAC Name	Methyl 5-chloro-1,3-thiazole-4-carboxylate
CAS Number	1784463-68-8
Molecular Formula	C
	H
	ClNO
	S
Molecular Weight	177.61 g/mol
Key Functional Groups	Thiazole Core, Methyl Ester (C4), Chlorine (C5)
Physical State	White to off-white solid (typically) or crystalline powder

Synthetic Context & Impurity Logic

To characterize the molecule accurately, one must understand its origin. The most common synthetic route involves the electrophilic chlorination of Methyl thiazole-4-carboxylate.

- Precursor: Methyl thiazole-4-carboxylate (Contains H at C5).[1]
- Reaction: Electrophilic aromatic substitution (EAS) at C5 using reagents like NCS (N-chlorosuccinimide) or SO₂Cl₂
- Critical Impurity: Unreacted starting material (H-5 species) or over-chlorination (2,5-dichloro species).

Part 2: Spectroscopic Characterization (The Validation Protocol)

This section details the "Self-Validating" analytical workflow. The data provided serves as a reference standard.

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is the primary tool for purity assessment. The key to validation is the absence of the C5-proton and the presence of the C2-proton.

Solvent: DMSO-

or CDCl₃

Reference Frequency: 400 MHz

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Diagnostic
8.90 - 9.05	Singlet (s)	1H	H-2 (Thiazole Ring)	Deshielded by adjacent N and S. Confirms thiazole ring integrity.
3.85 - 3.95	Singlet (s)	3H	-OCH (Methyl Ester)	Characteristic ester methoxy group.
Missing	Doublet/Singlet	N/A	H-5	CRITICAL: If a peak appears ~8.4 ppm, the sample contains unreacted starting material.

Mechanistic Insight: In the precursor (Methyl thiazole-4-carboxylate), you would observe two aromatic signals: H2 (~8.9 ppm) and H5 (~8.4 ppm). The chlorination at C5 removes the H5 signal. Therefore, a pure spectrum must show only one aromatic singlet.

Carbon-13 NMR (^{13}C NMR)

The

^{13}C spectrum confirms the carbon skeleton and the oxidation state of the carbons.

Chemical Shift (, ppm)	Carbon Type	Assignment	Notes
~161.0	C=O	Carbonyl (Ester)	Typical ester carbonyl shift.
~153.0	CH	C-2	Most deshielded ring carbon (between N and S).
~142.0	C_quat	C-4	Quaternary carbon attached to the ester.
~128.0	C_quat	C-5 (C-Cl)	Upfield shift relative to C-4 due to Cl substitution effects and resonance.
~52.5	CH	-OCH	Methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom due to its natural isotopic abundance.

- Ionization Mode: ESI (+) or EI
- Molecular Ion (M): m/z 177.0
- Isotope Pattern: The presence of a single Chlorine atom dictates a 3:1 ratio between the M (177) and M+2 (179) peaks.

- Observation: If the M+2 peak is missing or the ratio is different, the chlorine is absent.
- Fragmentation Logic:
 - m/z 146 (M - 31): Loss of -OCH

(formation of acylium ion).
 - m/z 118 (M - 59): Loss of -COOCH

(loss of entire ester group).

Infrared Spectroscopy (FT-IR)

- C=O Stretch: Strong band at 1710–1730 cm

(Ester).
- C-H Stretch (Aromatic): Weak band > 3000 cm

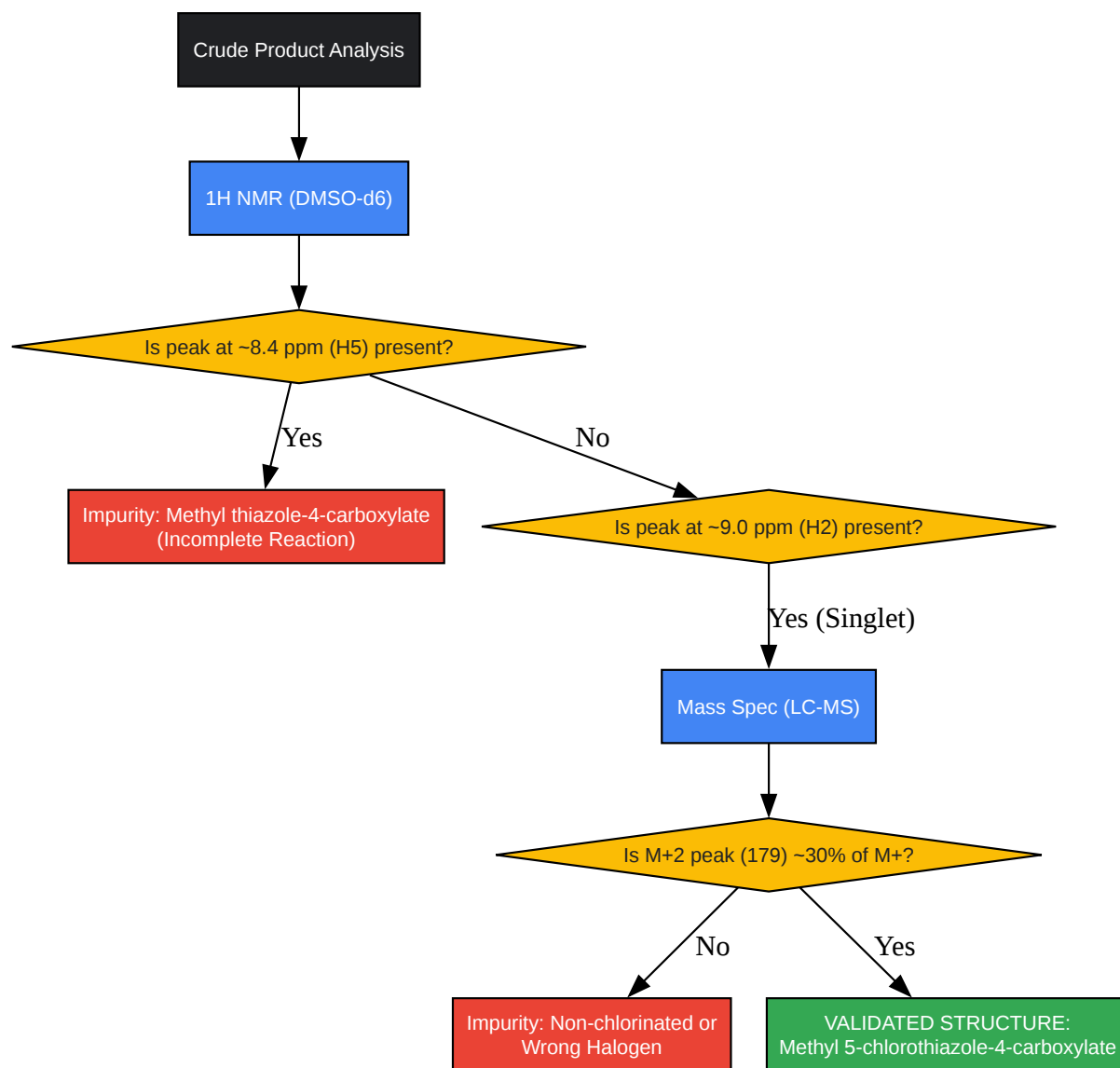
(C2-H).
- C-Cl Stretch: Characteristic bands in the fingerprint region (600–800 cm

), though often obscured by ring modes.

Part 3: Visualization & Workflows

Structural Validation Decision Tree

This diagram guides the researcher through the logic of confirming the structure and rejecting impurities.

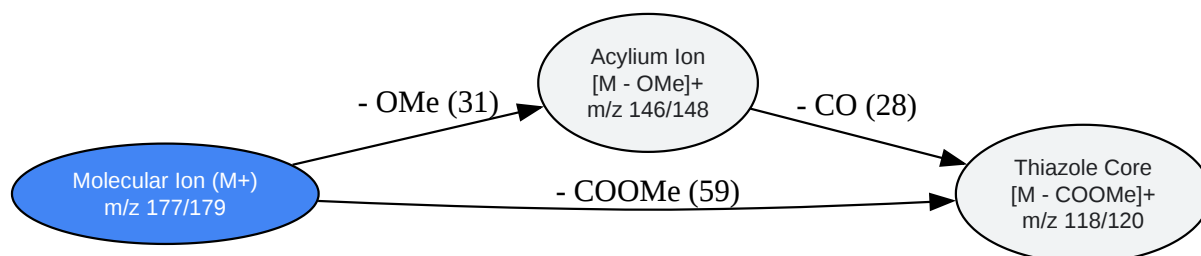


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Figure 1: Step-by-step logic for validating CAS 1784463-68-8 against common synthetic pitfalls.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps in interpreting MS/MS data during impurity profiling.



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Figure 2: Predicted fragmentation pattern for **Methyl 5-chlorothiazole-4-carboxylate**.

Part 4: Experimental Protocols

HPLC Purity Method (Generic Gradient)

To ensure the material is suitable for drug development (typically >95% purity), use the following method.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester).
- Expected Retention: The 5-chloro derivative is more lipophilic than the non-chlorinated precursor.
 - Precursor (Start Material): Elutes earlier (more polar).
 - Product (5-Cl): Elutes later.

Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiazole esters can be sensitive to hydrolysis under moist conditions.
- Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Sparingly soluble in water.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122369677 (**Methyl 5-chlorothiazole-4-carboxylate**). PubChem. Available at: [\[Link\]](#)
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Sources

- 1. [Methyl 5-isopropylthiazole-4-carboxylate](#)[81569-25-7 [[benchchem.com](#)]]
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